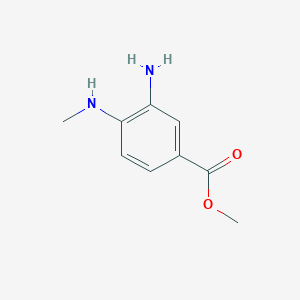

Methyl 3-amino-4-(methylamino)benzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-amino-4-(methylamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-11-8-4-3-6(5-7(8)10)9(12)13-2/h3-5,11H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOQRESVEXATCGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1)C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40575126 | |

| Record name | Methyl 3-amino-4-(methylamino)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40575126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66315-16-0 | |

| Record name | Methyl 3-amino-4-(methylamino)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40575126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 3-amino-4-(methylamino)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-amino-4-(methylamino)benzoate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-amino-4-(methylamino)benzoate is a valuable substituted aromatic diamine that serves as a key building block in the synthesis of various organic compounds, particularly in the pharmaceutical industry. Its unique structural features, possessing two amino groups with different steric and electronic environments, and a methyl ester functionality, make it a versatile precursor for the construction of complex heterocyclic systems. This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed synthesis protocols, and an exploration of its applications in drug discovery and development.

Core Properties of this compound

This section details the fundamental chemical and physical characteristics of the title compound.

Chemical and Physical Properties

| Property | Value | Source |

| Chemical Formula | C₉H₁₂N₂O₂ | |

| Molecular Weight | 180.20 g/mol | |

| CAS Number | 66315-16-0 | |

| Appearance | Not explicitly stated, but related compounds are often crystalline solids. | General chemical knowledge |

| Solubility | Not explicitly stated, but likely soluble in organic solvents like methanol, ethanol, and ethyl acetate. | General chemical knowledge |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Density | Not available |

Spectroscopic Data

1.2.1. ¹H NMR Spectroscopy (Predicted)

A proton NMR spectrum would be crucial for confirming the substitution pattern on the aromatic ring. The expected signals would include:

-

A singlet for the N-methyl group.

-

A singlet for the ester methyl group.

-

Signals for the two amine protons, which may be broad.

-

Three aromatic protons, with splitting patterns indicative of their relative positions.

For comparison, the ¹H NMR spectrum of the isomer, Methyl 4-amino-3-(methylamino)benzoate, in CDCl₃ shows the following signals: δ 2.89 (s, 3H), 3.37-3.81 (m, 2H), 3.85 (s, 3H), 6.67 (d, J = 8.01 Hz, 1H), 7.33 (d, J = 1.37 Hz, 1H), 7.44 (dd, J = 8.11, 1.66 Hz, 1H).[1]

1.2.2. ¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum would show nine distinct carbon signals corresponding to the nine carbon atoms in the molecule, including:

-

Two signals for the methyl groups (N-methyl and O-methyl).

-

Six signals for the aromatic carbons.

-

One signal for the carbonyl carbon of the ester group.

1.2.3. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum would be characterized by:

-

N-H stretching vibrations in the range of 3300-3500 cm⁻¹.

-

C-H stretching vibrations of the aromatic and methyl groups around 2850-3100 cm⁻¹.

-

A strong C=O stretching vibration of the ester group around 1700-1730 cm⁻¹.

-

C-N stretching vibrations.

-

Aromatic C=C stretching vibrations in the range of 1450-1600 cm⁻¹.

1.2.4. Mass Spectrometry (MS) (Predicted)

The mass spectrum would show a molecular ion peak (M⁺) at m/z = 180. Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) from the ester and other characteristic cleavages.

Synthesis of this compound

Synthesis of 3-amino-4-(methylamino)benzoic acid

The synthesis of the precursor acid can be achieved through a nucleophilic aromatic substitution reaction followed by a reduction. A plausible reaction scheme is outlined below:

Figure 2: Fischer esterification of 3-amino-4-(methylamino)benzoic acid.

Step-by-Step Protocol (Hypothetical):

-

Reaction Setup: 3-Amino-4-(methylamino)benzoic acid is dissolved or suspended in an excess of methanol, which acts as both the solvent and the reactant.

-

Catalyst Addition: A catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid, is added to the mixture. [2]3. Reaction: The mixture is heated to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, the excess methanol is removed under reduced pressure. The residue is then neutralized with a base (e.g., sodium bicarbonate solution) and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated to yield the crude product, which can be further purified by column chromatography or recrystallization.

Reactivity and Applications

The reactivity of this compound is dictated by the presence of the two amino groups and the methyl ester. The amino groups can act as nucleophiles in various reactions, while the ester group can undergo hydrolysis or amidation.

Reactivity of the Amino Groups

The two amino groups, being ortho and meta to the ester group, exhibit different reactivities. The 4-(methylamino) group is expected to be more nucleophilic due to the electron-donating effect of the methyl group. This differential reactivity can be exploited for selective functionalization. As an ortho-phenylenediamine derivative, this compound can undergo condensation reactions with 1,2-dicarbonyl compounds to form quinoxalines, and with other reagents to form various heterocyclic systems like benzimidazoles.

Applications in Drug Discovery

Substituted aminobenzoates are important intermediates in the synthesis of pharmaceuticals. For instance, the related compound, Methyl 3-amino-4-methylbenzoate, is a key intermediate in the synthesis of the tyrosine kinase inhibitor Nilotinib , which is used to treat chronic myeloid leukemia. While a direct application of this compound in a marketed drug is not prominently documented, its structural motifs suggest its potential as a precursor for the synthesis of a variety of biologically active molecules. The presence of two modifiable amino groups allows for the construction of diverse molecular scaffolds for screening in drug discovery programs.

Safety and Handling

This compound is classified as a hazardous substance.

GHS Hazard Classification

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed. [3]* Skin Irritation (Category 2): Causes skin irritation. [3]* Serious Eye Irritation (Category 2A): Causes serious eye irritation. [3]* Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation. [3]

Safe Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. [4]* Ventilation: Use only in a well-ventilated area. [5]* Handling: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. [4]* Storage: Keep container tightly closed in a dry and well-ventilated place. [5]

Conclusion

This compound is a chemical intermediate with significant potential in organic synthesis, particularly for the development of novel pharmaceutical agents. While detailed experimental data for this specific isomer is somewhat limited in publicly accessible literature, its structural relationship to other important building blocks provides a strong indication of its utility. Further research into the synthesis, characterization, and reactivity of this compound is warranted to fully explore its applications in medicinal chemistry and materials science. This guide serves as a foundational resource for researchers and professionals working with this versatile molecule.

References

-

PubChem. This compound. [Link]

-

University of Toronto. Esterification of Benzoic Acid to Methyl Benzoate. [Link]

Sources

An In-Depth Technical Guide to Methyl 3-amino-4-(methylamino)benzoate (CAS: 66315-16-0)

Abstract

Methyl 3-amino-4-(methylamino)benzoate, registered under CAS number 66315-16-0, is a substituted aniline derivative of significant interest in medicinal chemistry and organic synthesis. Possessing two distinct amino functionalities and a methyl ester group on a benzene ring, this compound serves as a versatile and strategically important building block for the construction of complex heterocyclic systems. Its utility is particularly pronounced in the synthesis of substituted benzimidazoles, a scaffold present in numerous pharmacologically active molecules. This guide provides a comprehensive technical overview of its chemical properties, a validated synthetic methodology, core applications in drug discovery, its analytical profile, and essential safety protocols, tailored for researchers and professionals in the chemical and pharmaceutical sciences.

Compound Identification and Physicochemical Properties

This compound is an organic compound whose structure is foundational for further chemical elaboration. The strategic placement of its functional groups—a primary amine at the 3-position, a secondary methylamino group at the 4-position, and a methyl carboxylate—allows for regioselective reactions, making it a valuable intermediate.[1]

Table 1: Compound Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | This compound[2] |

| CAS Number | 66315-16-0[2] |

| Molecular Formula | C₉H₁₂N₂O₂[2][3] |

| Molecular Weight | 180.20 g/mol [2][3] |

| InChI Key | UOQRESVEXATCGD-UHFFFAOYSA-N[2] |

| Canonical SMILES | CNC1=C(C=C(C=C1)C(=O)OC)N[2] |

| Synonyms | 3-amino-4-methylaminobenzoic acid methyl ester, Benzoic acid, 3-amino-4-(methylamino)-, methyl ester[3] |

Table 2: Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Boiling Point | 346.5°C at 760 mmHg (Predicted) | [1] |

| Polar Surface Area | 64.4 Ų | [2] |

| Purity (Typical) | >98% (HPLC) |[4] |

Synthesis and Mechanistic Insights

The synthesis of ortho-phenylenediamine derivatives like this compound is most commonly and efficiently achieved through the reduction of a corresponding ortho-nitroaniline precursor. Catalytic hydrogenation stands as the method of choice due to its high efficiency, clean conversion, and operational simplicity.

The most logical and industrially scalable route to this compound involves the catalytic hydrogenation of its nitro-precursor, Methyl 4-(methylamino)-3-nitrobenzoate. This approach is analogous to the synthesis of the corresponding ethyl ester, which proceeds in high yield.[5] The choice of a palladium on carbon (Pd/C) catalyst is deliberate; it is a highly active and selective catalyst for the reduction of aromatic nitro groups to amines under mild conditions, minimizing side reactions. The hydrogen atmosphere provides the necessary reducing equivalents for the reaction.

Caption: Proposed synthesis of this compound.

This protocol is adapted from a validated procedure for the analogous ethyl ester and is presented as a reliable method for the synthesis of the title compound.[5]

-

Reactor Setup: To a suitable hydrogenation vessel, add Methyl 4-(methylamino)-3-nitrobenzoate (1.0 eq).

-

Solvent and Catalyst Addition: Add methanol as the solvent (approx. 10-15 mL per gram of starting material). Carefully add 5% palladium on carbon catalyst (approx. 0.15 eq by weight).

-

Expert Insight: Methanol is an excellent solvent for both the starting material and the product, and it is compatible with the catalytic system. The catalyst is handled carefully as dry Pd/C can be pyrophoric.

-

-

Hydrogenation: Seal the vessel and purge thoroughly with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi) and stir the reaction mixture vigorously at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC until the starting material is fully consumed. The reaction is typically complete within 12-16 hours.

-

Work-up and Isolation: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with inert gas.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with additional methanol to ensure complete recovery of the product.

-

Trustworthiness: This filtration step is critical for a self-validating system. Complete removal of the heterogeneous catalyst is essential to prevent contamination of the final product and potential catalysis of undesired side reactions in subsequent steps.

-

-

Product Isolation: Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator. This will yield the crude this compound, which can be used directly or purified further by recrystallization or column chromatography if necessary.

Core Applications in Drug Discovery and Development

The primary value of this compound lies in its role as a key intermediate for constructing more complex molecular architectures, particularly in pharmaceutical development.[1] Its ortho-diamine structure is a classic precursor for the formation of benzimidazole rings.

A prominent application involves the reaction of this compound with various carboxylic acids or their derivatives to form an amide, which can then undergo cyclization to form a substituted benzimidazole.[6] This is a foundational step in creating libraries of compounds for screening against various biological targets. Patent literature demonstrates its use in creating novel benzimidazoles for therapeutic applications.[6]

Caption: Amide coupling reaction using the title compound as a key building block.

This protocol is based on standard peptide coupling conditions frequently employed for this type of transformation.[6]

-

Reactant Preparation: In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and the desired carboxylic acid (1.0-1.1 eq) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF).

-

Coupling Agent and Base Addition: Add a suitable peptide coupling reagent, such as HATU (1.1 eq), followed by a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq).

-

Expert Insight: HATU is chosen for its high efficiency and ability to suppress racemization. The base is crucial to deprotonate the carboxylic acid and neutralize the HCl formed during the reaction, driving the equilibrium towards product formation.

-

-

Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction by TLC or LC-MS.

-

Quenching and Extraction: Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent, such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude amide can be purified by silica gel chromatography to yield the desired intermediate, ready for subsequent cyclization to the benzimidazole.

Spectroscopic and Analytical Profile

-

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons, with their splitting patterns dictated by their positions on the ring. Two singlets or broadened signals would correspond to the protons of the primary amine (-NH₂) and the secondary amine (-NH-). Two singlets would be present for the methyl groups: one for the N-methyl group (around 2.8-3.0 ppm) and one for the ester methyl group (around 3.8-3.9 ppm).

-

¹³C NMR: The spectrum would display nine distinct carbon signals. The carbonyl carbon of the ester would appear downfield (around 165-170 ppm). Aromatic carbons would resonate in the 110-150 ppm region. The two methyl carbons would appear upfield.

-

IR Spectroscopy: Key vibrational bands would include N-H stretching for both primary and secondary amines (typically in the 3300-3500 cm⁻¹ region), C=O stretching for the ester (around 1700-1720 cm⁻¹), and C-N stretching bands.

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety. The compound is classified with several hazards that require appropriate precautions.

Table 3: GHS Hazard Classification

| Hazard Code | Hazard Statement |

|---|---|

| H302 | Harmful if swallowed[2][3] |

| H315 | Causes skin irritation[2][3] |

| H319 | Causes serious eye irritation[2][3] |

| H335 | May cause respiratory irritation[2][3] |

-

Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7] Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. Storage under an inert atmosphere is recommended to prevent degradation.[1]

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Conclusion

This compound (CAS 66315-16-0) is a high-value chemical intermediate whose bifunctional nature makes it a cornerstone for synthetic routes targeting complex heterocyclic molecules. Its primary utility in the construction of benzimidazole cores underscores its importance to drug discovery and medicinal chemistry programs. The synthetic and application protocols detailed in this guide provide a robust framework for its effective use in a research and development setting. Adherence to the outlined safety procedures is paramount to ensure its responsible handling.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). WO2017207340A1 - Neue substituierte benzimidazole, verfahren zu ihrer herstellung, pharmazeutische präparate die diese enthalten, sowie deren verwendung zur herstellung von arzneimitteln.

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound | C9H12N2O2 | CID 15586064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 66315-16-0 | this compound - AiFChem [aifchem.com]

- 4. 66315-16-0 this compound AKSci V7181 [aksci.com]

- 5. ETHYL 3-AMINO-4-(METHYLAMINO)BENZOATE | 66315-23-9 [chemicalbook.com]

- 6. WO2017207340A1 - Neue substituierte benzimidazole, verfahren zu ihrer herstellung, pharmazeutische präparate die diese enthalten, sowie deren verwendung zur herstellung von arzneimitteln - Google Patents [patents.google.com]

- 7. fishersci.fr [fishersci.fr]

A Comprehensive Technical Guide to the Synthesis of Methyl 3-amino-4-(methylamino)benzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of a robust and logical synthetic pathway for Methyl 3-amino-4-(methylamino)benzoate, a valuable diamino-substituted benzoate derivative with potential applications in pharmaceutical and materials science. This document moves beyond a simple recitation of steps to offer insights into the strategic choices behind the synthesis, ensuring a thorough understanding of the process for successful replication and adaptation.

Strategic Overview of the Synthesis

The synthesis of this compound is most effectively approached through a multi-step pathway commencing with a commercially available and strategically substituted benzoic acid derivative. The chosen route prioritizes regioselectivity and high-yielding transformations, ensuring the desired arrangement of the amino and methylamino functionalities on the benzene ring.

The core strategy involves a three-step sequence:

-

Nucleophilic Aromatic Substitution (SNAr): Introduction of the methylamino group at the C4 position.

-

Fischer-Speier Esterification: Conversion of the carboxylic acid to the corresponding methyl ester.

-

Chemoselective Reduction: Reduction of a nitro group to the primary amine at the C3 position.

This pathway is designed to be both efficient and scalable, employing well-established and reliable chemical transformations.

Visualizing the Synthetic Pathway

The following diagram illustrates the proposed synthetic route from 4-chloro-3-nitrobenzoic acid to the target compound, this compound.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of 4-(Methylamino)-3-nitrobenzoic Acid

The initial step involves the nucleophilic aromatic substitution of a chlorine atom with methylamine. The presence of the electron-withdrawing nitro group ortho and para to the chlorine atom activates the ring towards nucleophilic attack, facilitating this transformation.

Protocol:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 4-chloro-3-nitrobenzoic acid in an aqueous solution of methylamine (e.g., 25% w/w). A molar excess of methylamine is recommended to drive the reaction to completion and neutralize the liberated hydrochloric acid.

-

Heat the reaction mixture to reflux for a period of 3-5 hours.[1]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, cool the reaction mixture to approximately 15°C.

-

Carefully acidify the mixture with acetic acid to a pH of 3. This will precipitate the product.

-

Collect the resulting yellow solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-(methylamino)-3-nitrobenzoic acid.

Expertise & Experience: The choice of an aqueous solution of methylamine is a practical and effective medium for this reaction. Heating is necessary to overcome the activation energy of the SNAr reaction. Acidification is a critical step to protonate the carboxylate and precipitate the desired product, separating it from any unreacted starting material and excess methylamine.

Step 2: Synthesis of Methyl 4-(methylamino)-3-nitrobenzoate

The second step is a classic Fischer-Speier esterification, where the carboxylic acid is converted to its methyl ester in the presence of an acid catalyst and excess methanol.

Protocol:

-

Suspend 4-(methylamino)-3-nitrobenzoic acid in anhydrous methanol in a round-bottom flask equipped with a reflux condenser.[2]

-

Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.[2]

-

Heat the reaction mixture to reflux for 1-2 hours.[2]

-

Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.[2]

-

Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.[2]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Methyl 4-(methylamino)-3-nitrobenzoate.[2] Further purification can be achieved by recrystallization or column chromatography if necessary.

Trustworthiness: The self-validating nature of this protocol lies in the clear phase separations during the workup and the distinct TLC profiles of the starting material and the less polar ester product. The neutralization step is crucial for removing the acid catalyst, which could otherwise promote hydrolysis of the ester during storage.

Step 3: Synthesis of this compound

The final step is the chemoselective reduction of the nitro group to a primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

Protocol:

-

Dissolve Methyl 4-(methylamino)-3-nitrobenzoate in a suitable solvent such as methanol or a mixture of tetrahydrofuran and ethanol in a hydrogenation vessel.

-

Add a catalytic amount of 10% Palladium on activated carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (e.g., using a Parr shaker or a balloon filled with hydrogen) and stir vigorously for several hours at room temperature.

-

Monitor the reaction by TLC for the disappearance of the starting material.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound. The product can be further purified by column chromatography if required.

Authoritative Grounding: The reduction of aromatic nitro groups is a fundamental transformation in organic synthesis. Catalytic hydrogenation with Pd/C is a widely accepted and highly efficient method that typically proceeds with high yield and minimal side products.[3] Alternative reducing agents such as sodium bisulfite have also been reported for similar reductions.[3]

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Analytical Data |

| 4-Chloro-3-nitrobenzoic Acid | C₇H₄ClNO₄ | 201.56 | - |

| 4-(Methylamino)-3-nitrobenzoic Acid | C₈H₈N₂O₄ | 196.16 | - |

| Methyl 4-(methylamino)-3-nitrobenzoate | C₉H₁₀N₂O₄ | 210.19 | - |

| This compound | C₉H₁₂N₂O₂ | 180.21 | - |

Conclusion

The described synthetic pathway provides a reliable and well-documented approach for the preparation of this compound. By leveraging fundamental and high-yielding organic reactions, this guide equips researchers with the necessary information to synthesize this valuable compound for further investigation and application in drug discovery and materials science. The emphasis on mechanistic understanding and practical experimental considerations ensures a high probability of success in the laboratory.

References

-

Doc Brown's Chemistry. (n.d.). A two step synthesis of methyl 3-nitrobenzene. Retrieved from [Link]

- Google Patents. (2016). CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.

-

Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]

-

University of South Alabama. (2010, January 5). Preparation of Methyl 3-nitrobenzoate. Retrieved from [Link]

-

Save My Exams. (2025, June 25). Preparation of Methyl 3-nitrobenzoate (OCR A Level Chemistry A): Revision Note. Retrieved from [Link]

- Google Patents. (n.d.). WO2011087211A2 - Preparation method of 4-aminomethylbenzoic acid.

-

RSC Education. (n.d.). Nitration of methyl benzoate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Preparation of methyl 3-nitrobenzoate. Retrieved from [Link]

-

ScienceMadness.org. (2016, March 4). Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023, October 24). One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. Retrieved from [Link]

- Google Patents. (n.d.). US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate.

-

RSC Publishing. (n.d.). Selective N-monomethylation of primary amines. Retrieved from [Link]

-

PubMed. (2024, May 8). A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. Retrieved from [Link]

-

Synfacts. (n.d.). Synthesis of [C-13(6)]3,4-diaminobenzoic Acid as a Precursor for Stable Isotope Labeled Benzimidazoles. Retrieved from [Link]

-

ElectronicsAndBooks. (2009, November 5). Discovery of a 2,4-Diamino- 7-aminoalkoxyquinazoline as a Potent and Selective Inhibitor of Histone Lysine Methyltransferase G9a. Retrieved from [Link]

Sources

"Methyl 3-amino-4-(methylamino)benzoate" physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-amino-4-(methylamino)benzoate is a substituted aromatic compound with the chemical formula C₉H₁₂N₂O₂.[1] Its structure, featuring a benzoate backbone with two distinct amino functionalities, makes it a versatile building block in synthetic organic chemistry. This guide provides a comprehensive overview of its physical and chemical properties, synthesis, and potential applications in drug discovery and development, offering valuable insights for researchers and scientists in the field.

Physicochemical Properties

This compound (CAS RN: 66315-16-0) is a gray to dark gray solid at room temperature.[2] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₂N₂O₂ | [1] |

| Molecular Weight | 180.20 g/mol | [1] |

| Appearance | Gray to dark gray solid | [2] |

| Boiling Point | 346.5 °C (Predicted) | [3] |

| Flash Point | 103 °C (Predicted) | [3] |

| Purity | 99.51% (by HPLC) | [2] |

Note: Some physical properties are predicted and have not been experimentally determined.

Chemical Structure and Reactivity

The unique arrangement of the amino and methylamino groups on the benzene ring, ortho to each other, and meta and para to the methyl ester, respectively, governs the reactivity of this compound. The amino groups are nucleophilic and can participate in a variety of reactions, including acylation, alkylation, and condensation reactions. The ester group can undergo hydrolysis to the corresponding carboxylic acid or transesterification.

Caption: Chemical Structure of this compound

Synthesis

A plausible and efficient synthetic route to this compound involves a two-step process starting from a commercially available nitro-substituted benzoic acid. This methodology is analogous to the synthesis of related substituted aminobenzoates.[4][5]

-

Esterification: The synthesis begins with the Fischer esterification of 3-amino-4-(methylamino)benzoic acid. This reaction is typically carried out in methanol with a catalytic amount of a strong acid, such as sulfuric acid, and heated to reflux.

-

Reduction of the Nitro Group: The resulting methyl 3-nitro-4-(methylamino)benzoate is then subjected to a reduction of the nitro group to an amino group. This can be achieved through various methods, including catalytic hydrogenation using palladium on carbon (Pd/C) or reduction with a metal in acidic media.[5]

Caption: Synthetic Workflow for this compound

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical, yet chemically sound, protocol for the synthesis of this compound based on established procedures for analogous compounds.

Step 1: Synthesis of Methyl 3-nitro-4-(methylamino)benzoate

-

To a solution of 4-(methylamino)-3-nitrobenzoic acid (1.0 eq) in methanol (10 vol), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the crude product.

Step 2: Synthesis of this compound

-

Dissolve the crude Methyl 3-nitro-4-(methylamino)benzoate (1.0 eq) in ethanol (10 vol).

-

Add palladium on carbon (10 mol%) to the solution.

-

Stir the mixture under a hydrogen atmosphere at room temperature until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Applications in Drug Development

While the isomeric compound, Methyl 3-amino-4-methylbenzoate, is a well-known intermediate in the synthesis of the tyrosine kinase inhibitors Imatinib and Nilotinib, the direct applications of this compound are less documented but show promise in specific therapeutic areas.[6]

Potential as an Enzyme Inhibitor

There is evidence to suggest that this compound may act as an inhibitor of hydroxymethylpyrimidine kinase. This enzyme is involved in the salvage pathway of pyrimidine biosynthesis, which is essential for DNA and RNA synthesis. Inhibition of this kinase could be a target for antimicrobial or anticancer therapies.

Intermediate in the Synthesis of Pyrrolopyrimidines

The structural motifs present in this compound make it a suitable precursor for the synthesis of pyrrolopyrimidine derivatives. Pyrrolopyrimidines are a class of heterocyclic compounds that have shown a wide range of biological activities, including as kinase inhibitors for the treatment of cancer and inflammatory diseases.

Caption: Potential Applications in Drug Development

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Hazard Statements (GHS): [7]

-

H302: Harmful if swallowed

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation

Precautionary Statements (GHS): [7]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

This compound is a valuable synthetic intermediate with potential applications in drug discovery, particularly in the development of enzyme inhibitors and heterocyclic compounds with therapeutic relevance. Its synthesis is achievable through established chemical transformations, and its reactivity offers opportunities for the creation of diverse molecular scaffolds. Further research into the biological activities of its derivatives is warranted to fully explore its potential in medicinal chemistry.

References

Sources

- 1. This compound | C9H12N2O2 | CID 15586064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. file.chemscene.com [file.chemscene.com]

- 3. biosynth.com [biosynth.com]

- 4. Methyl 4-aMino-3-(MethylaMino)benzoate synthesis - chemicalbook [chemicalbook.com]

- 5. ETHYL 3-AMINO-4-(METHYLAMINO)BENZOATE | 66315-23-9 [chemicalbook.com]

- 6. chemscene.com [chemscene.com]

- 7. 66315-16-0 | this compound - AiFChem [aifchem.com]

The MeDbz Linker: A Paradigm Shift in C-Terminal Peptide Activation

[1]

Executive Summary

The synthesis of complex proteins and cyclic peptides demands precise control over C-terminal activation. While Native Chemical Ligation (NCL) revolutionized protein synthesis, the generation of the requisite C-terminal thioesters remained a bottleneck. The MeDbz linker (3-amino-4-(methylamino)benzoic acid), developed by the Dawson group, represents the "Second Generation" of N-acylurea safety-catch linkers. It overcomes the critical "branching" limitations of its predecessor (Dbz) by introducing a strategic methyl group that sterically and electronically modulates reactivity. This guide details the discovery, chemical mechanism, and optimized protocols for utilizing MeDbz in high-fidelity peptide synthesis.[1]

Historical Context: The Evolution of Safety-Catch Linkers

Before the advent of MeDbz, accessing C-terminal thioesters via Fmoc-Solid Phase Peptide Synthesis (SPPS) was fraught with challenges. Thioesters are unstable to the piperidine used in Fmoc deprotection, necessitating "safety-catch" strategies where the C-terminus remains inert during synthesis and is activated only at the end.

The Precursors

-

Kenner's Sulfonamide Linker: The original safety-catch linker. Stable to base, activated by alkylation (diazomethane or iodoacetonitrile). Limitation: Alkylation conditions were often harsh or hazardous, and cleavage yields could be variable.

-

The Dbz Linker (First Generation): In 2008, Blanco-Canosa and Dawson introduced the 3,4-diaminobenzoic acid (Dbz) linker. It utilized an ortho-aminoanilide moiety.[2][3][4][5]

-

Mechanism:[6] After peptide assembly, the free amine was acylated to form an N-acylurea (Nbz), which is thermodynamically destabilized and reactive toward thiols.

-

The Flaw: The primary aniline group at the 4-position was nucleophilic enough to occasionally react with amino acids during chain elongation, leading to branched peptides and sequence termination.

-

The Solution: MeDbz

In 2015, the Dawson group released the MeDbz linker.[3] By methylating the 4-amino group, they converted the primary aniline into a secondary N-methyl aniline.

-

Effect: This modification reduced the nucleophilicity of the amine during coupling steps (preventing branching) but retained sufficient reactivity for the final activation step with strong electrophiles like p-nitrophenyl chloroformate.

Chemical Architecture & Mechanism

The core utility of the MeDbz linker lies in its ability to toggle between a highly stable state (during elongation) and a highly reactive state (during cleavage).

The Activation Pathway

-

Elongation: The peptide is built on the 3-amino group. The 4-(methylamino) group remains inert.

-

Activation: Treatment with p-nitrophenyl chloroformate converts the 4-(methylamino) group into a carbamate.

-

Cyclization (The Safety Catch Release): Base treatment (DIEA) induces the amide nitrogen of the C-terminal amino acid to attack the carbamate. This intramolecular cyclization forms the MeNbz (N-acyl-N'-methylurea) moiety.

-

Displacement: The MeNbz moiety is a twisted, non-planar amide. This ground-state destabilization makes it an excellent leaving group for nucleophiles (thiols, amines, etc.).

Visualization: Reaction Mechanism

The following diagram illustrates the chemical transformation from the stable resin-bound state to the activated thioester precursor.

Figure 1: The chemical activation pathway of the MeDbz linker, transitioning from inert support to reactive thioester precursor.

Technical Protocol: Self-Validating Systems

To ensure reproducibility and high yields, the following protocol synthesizes best practices from the seminal 2015 JACS paper and subsequent optimizations.

Resin Loading & Synthesis

-

Resin Choice: Rink Amide ChemMatrix or PEG-PS is recommended for better swelling, especially for long peptides.

-

Loading: Couple Fmoc-MeDbz-OH to the resin using standard HBTU/DIEA chemistry.

-

Elongation: Proceed with standard Fmoc SPPS.

-

Critical Check: Ensure the N-terminus is protected (e.g., Boc-protected) or acetylated before activation if you do not intend to cyclize the peptide head-to-tail.

-

Activation Protocol (The "MeNbz" Formation)

This step converts the inert MeDbz into the reactive MeNbz urea.

-

Wash: Wash resin with DCM (3x).

-

Acylation: Add p-nitrophenyl chloroformate (5 eq) in dry DCM.

-

Note: Some protocols suggest adding no base to prevent premature cyclization, while others use mild base. The 2015 Dawson protocol often uses DCM alone for this step to form the carbamate first.

-

Duration: Shake for 60 minutes.

-

-

Wash: Wash extensively with DCM to remove excess reagent.

-

Cyclization: Treat resin with 0.5 M DIEA in DMF .

-

Duration: 30–60 minutes.

-

Observation: The resin may turn yellow due to the release of p-nitrophenol (if not fully washed away) or the chromophore change.

-

-

Validation: Perform a mini-cleavage (TFA/TIS/H2O) and analyze by LC-MS. The mass shift corresponding to the formation of the cyclic urea (MeNbz) should be observed (loss of p-nitrophenol mass relative to the carbamate, but distinct from the starting material).

Cleavage & Displacement

-

For Thioesters: Swell resin in cleavage buffer containing a thiol (e.g., mercaptopropionic acid or aryl thiol like thiophenol) and a catalyst.

-

For Cyclic Peptides: If the N-terminus is deprotected, the amine will attack the MeNbz moiety intramolecularly in neutral/basic buffer (pH 7-8).

Comparative Analysis: MeDbz vs. Alternatives

The following table highlights why MeDbz is the preferred choice for modern chemical protein synthesis.

| Feature | MeDbz (Dawson Gen-2) | Dbz (Dawson Gen-1) | Kenner (Sulfonamide) | Hydrazine Linker |

| Branching Risk | Eliminated (Methylation) | High (Free aniline) | None | None |

| Activation Reagent | p-Nitrophenyl Chloroformate | p-Nitrophenyl Chloroformate | CH2N2 or ICH2CN (Toxic) | NaNO2 (Oxidative) |

| Fmoc Compatibility | Excellent | Good | Excellent | Good |

| Stability | High | Moderate | High | Moderate |

| Atom Economy | High | High | Moderate | High |

Applications & Case Studies

Native Chemical Ligation (NCL)

MeDbz is the gold standard for generating peptide thioesters required for NCL. The MeNbz-peptide can be isolated and stored, or converted to a thioester in situ.

-

Case Study: Synthesis of Kalata B1 . The Dawson group demonstrated the one-pot cyclization and folding of cyclotides using MeDbz.[4] The linker facilitates the formation of the thioester, which then undergoes NCL with the N-terminal cysteine to form the circular backbone.

Workflow Visualization

The following diagram depicts the workflow for synthesizing a cyclic peptide using MeDbz.

Figure 2: Workflow for the synthesis of cyclic peptides using the MeDbz safety-catch strategy.

References

-

Blanco-Canosa, J. B., Nardone, B., Albericio, F., & Dawson, P. E. (2015).[1][3][5] Chemical protein synthesis using a second-generation N-acylurea linker for the preparation of peptide-thioester precursors.[1][3][4] Journal of the American Chemical Society, 137(22), 7197–7209.[3] Link[4]

-

Blanco-Canosa, J. B., & Dawson, P. E. (2008). An efficient Fmoc-SPPS approach for the generation of thioester peptide precursors for use in native chemical ligation. Angewandte Chemie International Edition, 47(36), 6851–6855. Link

-

Gless, B. H., & Olsen, C. A. (2018).[1] Direct Peptide Cyclization and One-Pot Modification Using the MeDbz Linker.[2][3][4] The Journal of Organic Chemistry, 83(17), 10525–10534. Link

-

Mendez, L. L., et al. (2017). Exploiting the MeDbz Linker To Generate Protected or Unprotected C-Terminally Modified Peptides.[6][7][8] ChemBioChem, 18(1), 1-6. Link

Sources

- 1. On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker | Springer Nature Experiments [experiments.springernature.com]

- 2. researchgate.net [researchgate.net]

- 3. Chemical Protein Synthesis Using a Second-Generation N-Acylurea Linker for the Preparation of Peptide-Thioester Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A versatile o -aminoanilide linker for native chemical ligation - Chemical Science (RSC Publishing) DOI:10.1039/D2SC04158H [pubs.rsc.org]

- 6. Exploiting the MeDbz Linker To Generate Protected or Unprotected C-Terminally Modified Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Exploiting the MeDbz Linker to Generate Protected or Unprotected C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Introduction to on-resin peptide cyclization linkers

An In-depth Technical Guide to On-Resin Peptide Cyclization Linkers

Authored by a Senior Application Scientist

Introduction: The Strategic Advantage of Cyclic Peptides in Drug Discovery

The therapeutic landscape is in a constant state of evolution, with an increasing demand for molecules that exhibit high specificity, potent activity, and metabolic stability. While linear peptides have shown promise, their susceptibility to enzymatic degradation and inherent conformational flexibility often limit their clinical utility. Peptide cyclization has emerged as a powerful strategy to overcome these limitations. By constraining the peptide backbone, cyclization can lock the molecule into a bioactive conformation, leading to enhanced receptor affinity and selectivity. Furthermore, the cyclic structure can shield the peptide from proteolytic enzymes, thereby increasing its in vivo half-life.

On-resin cyclization, the process of cyclizing a peptide while it is still attached to a solid support, offers significant advantages over solution-phase methods. It simplifies purification by allowing for the easy removal of excess reagents and byproducts through simple washing steps, and it can minimize intermolecular side reactions that lead to dimerization or polymerization. The choice of linker, the chemical moiety connecting the peptide to the resin, is a critical determinant of the success of on-resin cyclization. This guide provides an in-depth exploration of the various linkers available for on-resin peptide cyclization, their underlying chemistries, and practical considerations for their use in the synthesis of cyclic peptides.

The Core Principle: On-Resin Cyclization Workflow

The general workflow for on-resin peptide cyclization is a multi-step process that requires careful planning and execution. The choice of linker and protecting groups is paramount to achieving the desired cyclic peptide with high purity and yield.

Figure 1: A generalized workflow for on-resin peptide cyclization, highlighting the key stages from resin preparation to final product analysis.

Linker Selection: A Critical Decision Point

The linker is not merely an anchor; it is an active participant in the synthetic strategy. The ideal linker should be stable to the conditions of solid-phase peptide synthesis (SPPS) and selective deprotection, yet allow for efficient cleavage of the final cyclic peptide under conditions that do not compromise its integrity.

Classification of Linkers for On-Resin Cyclization

Linkers can be broadly categorized based on their cleavage strategy and their role in the cyclization process.

| Linker Type | Cleavage Mechanism | Key Characteristics | Common Applications |

| Traceless Linkers | The linker is cleaved in a way that it leaves no residual atoms on the peptide. | Provides a native peptide structure. | Head-to-tail cyclization. |

| Safety-Catch Linkers | The linker is stable to SPPS conditions but can be activated for cleavage by a specific chemical transformation. | Offers an additional layer of control and stability. | Cyclization of sensitive sequences. |

| Photolabile Linkers | Cleavage is induced by UV irradiation at a specific wavelength. | Mild cleavage conditions, orthogonal to many chemical reagents. | Synthesis of peptides with acid-sensitive modifications. |

| Side-Chain Anchoring Linkers | The peptide is attached to the resin via an amino acid side chain. | Facilitates head-to-tail cyclization and the synthesis of cyclic peptides with modified C-termini. | Peptides with C-terminal modifications. |

In-Depth Look at Key Linker Chemistries

1. Traceless Linkers for Head-to-Tail Cyclization

Head-to-tail cyclization is the most common strategy, forming an amide bond between the N-terminal amino group and the C-terminal carboxylic acid. Traceless linkers are particularly well-suited for this approach as they are designed to be cleaved without leaving any chemical remnant on the final product.

A prominent example is the use of linkers that facilitate an intramolecular nucleophilic attack, leading to cyclization and concomitant release from the resin. For instance, a linker bearing a sulfonamide moiety, like the Kenner's safety-catch linker, can be activated to facilitate this process.

Experimental Protocol: Head-to-Tail Cyclization using a Safety-Catch Linker

-

Resin Preparation: Start with a sulfonamide-based safety-catch resin.

-

Linear Peptide Synthesis: Synthesize the linear peptide using standard Fmoc/tBu chemistry. The C-terminal amino acid is attached to the linker.

-

Linker Activation: After synthesis, treat the resin-bound peptide with iodoacetonitrile or another activating agent to convert the sulfonamide into a more reactive acyl-sulfonamide.

-

N-terminal Deprotection: Selectively remove the N-terminal Fmoc group using a piperidine solution.

-

On-Resin Cyclization: The free N-terminal amine attacks the activated C-terminal acyl-sulfonamide, leading to the formation of the cyclic peptide and its release from the resin.

-

Purification: Purify the resulting cyclic peptide from the cleavage cocktail using reverse-phase HPLC.

Figure 2: Schematic of head-to-tail cyclization using a safety-catch linker, illustrating the activation, cyclization, and cleavage steps.

2. Linkers for Side-Chain to Side-Chain Cyclization

This strategy involves forming a covalent bond between the side chains of two amino acids within the peptide sequence. This approach is highly versatile and allows for the introduction of various cyclic constraints. Common side-chain cyclization chemistries include the formation of lactam bridges (amide bonds), disulfide bonds, and thioether bonds.

Lactam Bridge Formation:

A common method involves the formation of an amide bond between the side chains of an acidic amino acid (Asp or Glu) and a basic amino acid (Lys, Orn, or Dap). The synthesis requires orthogonal protecting groups on the side chains that can be selectively removed to allow for intramolecular amide bond formation.

Experimental Protocol: On-Resin Side-Chain Lactam Bridge Formation

-

Resin and Linker Selection: Choose a resin and linker compatible with Fmoc chemistry, such as a Rink Amide resin.

-

Linear Peptide Synthesis: Synthesize the linear peptide, incorporating the acidic and basic amino acids with orthogonal side-chain protecting groups (e.g., Fmoc-Asp(OAll)-OH and Fmoc-Lys(Alloc)-OH).

-

Selective Deprotection: Remove the Alloc and Allyl protecting groups using a palladium catalyst, such as Pd(PPh₃)₄.

-

On-Resin Cyclization: Perform the intramolecular amide bond formation using a coupling reagent like HATU or HBTU in the presence of a base such as DIEA.

-

Cleavage and Final Deprotection: Cleave the cyclic peptide from the resin and remove any remaining side-chain protecting groups using a standard TFA cocktail.

-

Purification: Purify the cyclic peptide by reverse-phase HPLC.

Figure 3: Workflow for on-resin side-chain to side-chain lactam bridge formation, emphasizing the use of orthogonal protecting groups.

3. Backbone Cyclization Strategies

Backbone cyclization involves the formation of a covalent bond that includes a backbone atom, offering unique conformational constraints. These strategies often employ specialized linkers or modified amino acids. While less common than head-to-tail or side-chain cyclization, backbone cyclization can yield novel peptide architectures with interesting biological properties.

Conclusion and Future Perspectives

The selection of an appropriate on-resin cyclization linker is a cornerstone of successful cyclic peptide synthesis. A thorough understanding of the chemical principles governing different linker types, their cleavage conditions, and their compatibility with various cyclization strategies is essential for the medicinal chemist. As the demand for more sophisticated and potent peptide therapeutics grows, so too will the innovation in linker technology. Future developments will likely focus on linkers that offer even greater orthogonality, milder cleavage conditions, and the ability to facilitate novel and complex cyclization topologies. The continued evolution of these critical tools will undoubtedly expand the accessible chemical space for cyclic peptides and accelerate the development of next-generation peptide-based drugs.

References

-

García-Ramos, Y., & Tulla-Puche, J. (2022). Recent Advances in the Chemical Synthesis of Cyclic Peptides. MDPI. [Link]

-

Lau, Y. H., & Dunn, G. D. (2018). Cyclic peptides: A versatile framework for therapeutics. Bioorganic & Medicinal Chemistry. [Link]

-

White, C. J., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization. Nature Chemistry. [Link]

-

Kenner, G. W., McDermott, J. R., & Sheppard, R. C. (1971). The safety catch principle in solid phase peptide synthesis. Journal of the Chemical Society D: Chemical Communications. [Link]

The Strategic Role of Methyl 3-amino-4-(methylamino)benzoate in Modern Drug Discovery: A Technical Guide

This guide provides an in-depth technical analysis of Methyl 3-amino-4-(methylamino)benzoate, a key chemical intermediate, and its pivotal role in the synthesis of complex therapeutic agents. Designed for researchers, medicinal chemists, and professionals in drug development, this document elucidates the compound's properties, synthesis, and application, with a focus on its utility in constructing the privileged benzimidazole scaffold.

Introduction to a Versatile Scaffolding Reagent

In the landscape of medicinal chemistry, the efficient synthesis of novel molecular architectures is paramount. Certain chemical entities serve as foundational building blocks, enabling the rapid and reliable construction of diverse compound libraries. This compound has emerged as one such critical intermediate. Its unique arrangement of functional groups—a vicinal diamine and a methyl ester—makes it an ideal precursor for the synthesis of substituted benzimidazoles, a scaffold of significant therapeutic importance.

The benzimidazole core is a recurring motif in a multitude of FDA-approved drugs and clinical candidates, valued for its favorable physicochemical properties and versatile biological activity.[1][2][3] This guide will explore the journey from the foundational properties of this compound to its strategic application in the development of next-generation therapeutics, as exemplified in recent patent literature.

Physicochemical Profile and Handling

A thorough understanding of a starting material's properties is fundamental to its successful application in complex synthetic workflows.

Chemical and Physical Properties

This compound is a difunctionalized aromatic compound. The strategic placement of its amine and ester functionalities dictates its reactivity and utility.

| Property | Value | Source |

| CAS Number | 66315-16-0 | [4] |

| Molecular Formula | C₉H₁₂N₂O₂ | [4] |

| Molecular Weight | 180.20 g/mol | [4] |

| IUPAC Name | This compound | [4] |

| Canonical SMILES | CNC1=C(C=C(C=C1)C(=O)OC)N | [4] |

Safety and Handling

As with any laboratory chemical, appropriate safety precautions must be observed when handling this compound. It is classified as an irritant and is harmful if swallowed.[4] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of the Core Intermediate

A plausible and commonly employed synthetic pathway is illustrated below. This process begins with a suitable commercially available starting material, which is nitrated and then selectively reduced to yield the desired vicinal diamine.

Caption: General synthetic route to this compound.

Application in Benzimidazole Synthesis: A Privileged Scaffold

The primary utility of this compound in drug discovery lies in its role as a precursor to 2-substituted benzimidazoles. The vicinal diamine functionality allows for a condensation reaction with a variety of carboxylic acids or their derivatives to form the heterocyclic benzimidazole ring system.

The Condensation Reaction

The formation of the benzimidazole ring is typically achieved by reacting this compound with a carboxylic acid in the presence of a coupling agent or under acidic conditions that promote dehydration. This reaction is robust and allows for the introduction of a wide range of substituents at the 2-position of the benzimidazole core, enabling extensive exploration of the chemical space for desired biological activity.

Caption: Workflow for the synthesis of benzimidazoles.

Detailed Experimental Protocol

The following protocol is adapted from the experimental procedures described in patent WO2017207340A1, which details the synthesis of novel substituted benzimidazoles for the treatment of various diseases.[5]

Reaction: Synthesis of a 2-substituted benzimidazole derivative.

Materials:

-

This compound (3.49 g, 19 mmol)[5]

-

3-(4-Methylpiperazin-1-yl)propanoic acid (5 g, 29 mmol)[5]

-

HATU (1-[-Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (11 g, 29 mmol)[5]

-

Triethylamine (TEA) (4 ml, 29 mmol)[5]

-

Dimethylformamide (DMF) (52 ml)[5]

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Water

-

Brine

Procedure:

-

To a solution of this compound (3.49 g, 19 mmol) and 3-(4-Methylpiperazin-1-yl)propanoic acid (5 g, 29 mmol) in DMF (52 ml), add HATU (11 g, 29 mmol) and triethylamine (4 ml, 29 mmol).[5]

-

Stir the reaction mixture at room temperature overnight.[5]

-

Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

-

Upon completion, concentrate the reaction mixture under reduced pressure.[5]

-

Dissolve the residue in ethyl acetate.[5]

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.[5]

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford the desired benzimidazole derivative.

Therapeutic Potential of Derived Benzimidazoles

The benzimidazole derivatives synthesized from this compound have shown potential in a wide range of therapeutic areas, underscoring the value of this intermediate.

Broad Spectrum of Activity

Patent WO2017207340A1 discloses that the resulting benzimidazole compounds are being investigated for the treatment of:

-

Endometriosis and associated pain[6]

-

Lymphomas[6]

-

Rheumatoid arthritis[6]

-

Spondyloarthritides[6]

-

Lupus erythematosus[6]

-

Multiple sclerosis[6]

-

Macular degeneration[6]

-

COPD[6]

-

Tumor diseases[6]

-

Psoriasis[6]

This broad range of potential applications highlights the versatility of the benzimidazole scaffold and, by extension, the importance of its precursor, this compound. Other patents reveal the utility of benzimidazole derivatives as inhibitors of TRPC6, a transient receptor potential cation channel, for treating conditions like renal diseases, pulmonary hypertension, and heart failure.[7]

Conclusion and Future Outlook

This compound serves as a cornerstone intermediate in the synthesis of medicinally relevant benzimidazole derivatives. Its well-defined structure provides a reliable and efficient entry point for creating vast libraries of compounds for biological screening. The successful application of this building block in developing candidates for a multitude of diseases, from inflammatory conditions to cancer, validates its strategic importance in drug discovery pipelines. As the demand for novel therapeutics continues to grow, the role of such versatile and powerful chemical tools will only become more critical.

References

- WO2017207340A1 - Novel substituted benzimidazole, methods for the production thereof, pharmaceutical preparations containing same, and use thereof to produce medicaments. Google Patents.

-

Supporting Information for "A mild and efficient method for the synthesis of methyl esters from benzylic alcohols". The Royal Society of Chemistry. Available at: [Link]

-

Methyl 3-amino-4-methylbenzoate | C9H11NO2 | CID 337778. PubChem. Available at: [Link]

- WO2017207340A1 - Neue substituierte benzimidazole, verfahren zu ihrer herstellung, pharmazeutische präparate die diese enthalten, sowie deren verwendung zur herstellung von arzneimitteln. Google Patents.

-

This compound | C9H12N2O2 | CID 15586064. PubChem. Available at: [Link]

- WO2020210597A1 - Benzimidazole derivatives and their uses. Google Patents.

-

Benzimidazoles in Drug Discovery: A Patent Review. OUCI. Available at: [Link]

-

New substituted benzimidazole derivatives: a patent review (2013 - 2014). PubMed. Available at: [Link]

-

Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery. PubMed. Available at: [Link]

Sources

- 1. Benzimidazoles in Drug Discovery: A Patent Review [ouci.dntb.gov.ua]

- 2. New substituted benzimidazole derivatives: a patent review (2013 - 2014) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C9H12N2O2 | CID 15586064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. WO2017207340A1 - Neue substituierte benzimidazole, verfahren zu ihrer herstellung, pharmazeutische präparate die diese enthalten, sowie deren verwendung zur herstellung von arzneimitteln - Google Patents [patents.google.com]

- 6. WO2017207340A1 - Novel substituted benzimidazole, methods for the production thereof, pharmaceutical preparations containing same, and use thereof to produce medicaments - Google Patents [patents.google.com]

- 7. WO2020210597A1 - Benzimidazole derivatives and their uses - Google Patents [patents.google.com]

Methodological & Application

Application Note: Methyl 3-amino-4-(methylamino)benzoate in Solid-Phase Peptide Synthesis (SPPS)

Executive Summary

Methyl 3-amino-4-(methylamino)benzoate (MAMB) is a "privileged structure" in medicinal chemistry, serving as a critical precursor for 1-methyl-benzimidazole scaffolds. While widely recognized as the starting material for tyrosine kinase inhibitors like Nilotinib and Imatinib , its utility in Solid-Phase Peptide Synthesis (SPPS) is an advanced application for generating peptidomimetics and DNA-binding ligands.

This guide details the protocol for integrating MAMB into solid-phase workflows. Unlike standard amino acids, MAMB requires specific handling to leverage its ortho-diamine functionality for on-resin heterocycle formation. This protocol focuses on the "Carboxyl-Linkage Strategy," where MAMB acts as a C-terminal cap or internal scaffold, undergoing oxidative cyclization to yield high-purity benzimidazole chimeras.

Strategic Rationale & Mechanism

Why MAMB?

In standard SPPS, benzimidazoles are often synthesized using o-phenylenediamine.[1] However, unsubstituted diamines lead to tautomeric mixtures (N1-H vs N3-H), complicating SAR studies.[1] MAMB solves this by providing a fixed N-methyl group , ensuring:

-

Regiodefined Cyclization: The product is strictly an N-methyl benzimidazole.

-

Reduced Aggregation: The N-methyl group disrupts inter-chain hydrogen bonding, a common issue in resin-bound aromatic sequences.

-

Orthogonal Reactivity: The primary amine (C3-NH2) and secondary amine (C4-NHMe) have distinct nucleophilic profiles, allowing for controlled stepwise reactions.

Mechanistic Pathway

The integration involves two phases: Anchoring (amide coupling) and Cyclization (heterocycle formation).

The Regioselectivity Factor: The primary amine at position 3 is less sterically hindered and typically forms the imine (Schiff base) with an aldehyde first. The secondary N-methyl amine then attacks the imine carbon to close the ring. This specific order of operations is crucial for the purity of the final scaffold.

Figure 1: Mechanistic pathway for the stepwise assembly of the benzimidazole core on solid phase.

Experimental Protocols

Pre-Activation: Saponification

MAMB is commercially supplied as a methyl ester. For SPPS, the free acid is required for coupling to the resin-bound amine.

Reagents:

Protocol:

-

Dissolve MAMB in THF/Water.

-

Add LiOH and stir at RT for 4 hours (Monitor via TLC/LCMS for ester disappearance).

-

Acidify to pH 3.0 with 1M HCl.

-

Extract with EtOAc, dry over MgSO₄, and concentrate.

-

Critical Step: Use the crude acid immediately or store under Argon. Oxidation of the diamine can occur upon prolonged air exposure.[2]

Phase 1: Resin Loading (Anchoring)

This step attaches the MAMB scaffold to the N-terminus of the resin-bound peptide.

Reagents:

-

Resin: Rink Amide or Wang (0.5 mmol/g loading)[1]

-

Coupling Agents: HATU (0.95 eq), HOAt (0.95 eq)[1]

-

Base: DIEA (2.0 eq)[1]

-

Solvent: DMF (Anhydrous)[1]

Protocol:

-

Swell Resin: DCM (3x 5 min), then DMF (3x 5 min).

-

Activation: Dissolve 3-amino-4-(methylamino)benzoic acid (3 eq relative to resin) in DMF. Add HATU and DIEA. Pre-activate for 2 minutes.

-

Note: Do not exceed 5 minutes pre-activation to avoid guanidinium formation on the primary amine.

-

-

Coupling: Add solution to resin. Shake at RT for 2 hours.

-

Wash: DMF (3x), DCM (3x).

-

QC Check: Perform a Chloranil test. (Kaiser test may be inconclusive due to the aromatic amines). A negative test (no blue particles) indicates successful coupling.

Phase 2: On-Resin Cyclization (Benzimidazole Formation)

This step converts the anchored diamine into the bioactive benzimidazole.

Method A: Oxidative Cyclization with Aldehydes (Mild) Best for introducing diversity at the C2 position.

-

Reagent Prep: Prepare a 0.5 M solution of the desired Aldehyde (R-CHO) in DMF containing 1% AcOH.

-

Imine Formation: Add aldehyde solution to the resin. Shake for 4 hours at RT.

-

Oxidation: Drain solvent. Add a solution of Oxone® (1.0 eq) or Cu(OAc)₂ (0.1 eq) in DMF/H₂O (9:1).[1] Shake open to air for 12 hours.

-

Alternative: Simple air oxidation (bubbling air through the resin suspension) works for 24 hours but is slower.

-

-

Wash: DMF (5x), MeOH (3x), DCM (3x).

Method B: Condensation with Carboxylic Acids (Robust) Best for chemically stable, non-oxidizable substrates.[1]

-

Coupling: Couple the carboxylic acid (R-COOH) to the primary amine (C3-NH2) using DIC/HOBt (standard protocol).

-

Cyclization: Treat resin with AcOH (glacial) at 60°C for 4 hours. The acidic heat drives the dehydration to close the ring.

Quality Control & Analysis

Cleavage Cocktail

-

Reagent: TFA/TIS/H₂O (95:2.5:2.5).[1]

-

Time: 2 hours at RT.

-

Workup: Precipitate in cold diethyl ether.

Analytical Parameters

Summarized below are the expected shifts confirming the transformation from MAMB to Benzimidazole.

| Feature | MAMB (Precursor) | Benzimidazole (Product) |

| UV Profile | ||

| MS (ESI+) | [M+H]+ = 167.2 (Acid core) | [M+H]+ = Core + Aldehyde - 2H |

| H-NMR (Key) | 2.8 ppm (N-Me, singlet) | ~3.8 ppm (N-Me, downfield shift due to aromaticity) |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Incomplete Coupling | Steric hindrance of the diamine | Switch to HATU/HOAt and double couple. Increase temperature to 40°C. |

| Over-alkylation | Reaction of aldehyde with both amines indiscriminately | Ensure 1% AcOH is present during imine formation to protonate the more basic secondary amine, directing reaction to the primary amine first. |

| Oxidation Failure | Insufficient oxidant | Switch from air oxidation to Oxone® or DDQ (0.1 eq).[1] |

| Side Products | N-oxide formation | Avoid mCPBA. Use Cu(OAc)₂ for milder oxidative cyclization.[1] |

Visualization: Complete Workflow

Figure 2: Step-by-step operational workflow for SPPS integration.

References

-

Solid-Phase Synthesis of Benzimidazoles (General Protocol)

-

Hermann, T. et al. "Solid-phase synthesis of benzimidazole libraries biased for RNA targets." Tetrahedron Letters, 2003.[1]

-

-

MAMB as a Precursor (Nilotinib Context)

-

BenchChem Application Note. "Methyl 3-amino-4-methylbenzoate in Pharmaceutical Synthesis."

-

-

Oxidative Cyclization Mechanisms

-

Regioselectivity in Diamine Cyclizations

Sources

Synthesis of cyclic thiodepsipeptides with "Methyl 3-amino-4-(methylamino)benzoate"

Application Note: Synthesis of Cyclic Thiodepsipeptides via the MeDbz Safety-Catch Linker Strategy

Executive Summary

The synthesis of cyclic thiodepsipeptides—scaffolds critical for histone deacetylase (HDAC) inhibitors and specific antibiotics—often requires precise head-to-tail cyclization. Traditional solution-phase macrolactamization is plagued by dimerization and high dilution requirements.

This guide details the application of Methyl 3-amino-4-(methylamino)benzoate as a precursor to the MeDbz (N-Methyl-3,4-diaminobenzoic acid) linker. This "safety-catch" linker enables:

-

Regioselective Peptide Elongation: Utilizing the steric differentiation between the primary and secondary amines.

-

On-Resin Activation: Converting the inert linker into a reactive N-acylurea (Nbz) moiety.

-

Cyclative Cleavage: Facilitating an entropy-driven intramolecular attack (typically by an N-terminal Cysteine) to generate cyclic thiodepsipeptides (thiolactones) which subsequently rearrange to stable cyclic peptides.

Strategic Analysis: The MeDbz Mechanism

The core logic relies on the "Dawson Dbz" strategy, optimized here with the N-methyl variant (MeDbz) to prevent over-acylation during Solid Phase Peptide Synthesis (SPPS).

The Workflow Logic:

-

Pre-functionalization: The methyl ester reagent is hydrolyzed to its free acid form (MeDbz-OH) to allow attachment to the solid support.

-

Resin Loading: MeDbz-OH is coupled to a resin (e.g., Rink Amide).

-

Peptide Assembly: The target sequence is built on the 3-amino group (primary amine). The 4-methylamino group remains unreacted, acting as the "safety catch."

-

Activation: Post-synthesis, the resin is treated with p-nitrophenyl chloroformate. The 4-methylamino group attacks the carbonyl, forming a cyclic urea (N-acylurea).

-

Cyclization: The activated linker is now a potent leaving group. The N-terminal nucleophile (Cys-SH) attacks the C-terminal carbonyl, cleaving the peptide from the resin as a cyclic thiodepsipeptide.

Pathway Visualization

Caption: Workflow transforming the methyl ester reagent into a functional cyclization device.

Material Specifications

| Component | Specification | Role |

| Precursor Reagent | This compound | Source of the MeDbz linker scaffold.[1] |

| Resin | Rink Amide ChemMatrix or PEGA | High-swelling resin required for cyclization kinetics. |

| Coupling Agent 1 | HATU / HOAt | Required for the difficult coupling of the first AA to the aniline. |

| Activator | p-Nitrophenyl chloroformate | Converts the linker into the active N-acylurea. |

| Base | DIPEA (Diisopropylethylamine) | Proton scavenger. |

| Solvent | DMF (Anhydrous), DCM | Reaction media. |

Detailed Protocols

Module A: Linker Preparation (Saponification)

The commercial reagent is an ester and must be converted to the carboxylic acid for resin attachment.

-

Dissolution: Dissolve 5.0 mmol of This compound in 15 mL of THF/MeOH (1:1 v/v).

-

Hydrolysis: Add 10 mL of 1 M LiOH (aq). Stir at 40°C for 4 hours. Monitor by TLC (EtOAc/Hexane) until the ester spot disappears.

-

Work-up:

-

Neutralize to pH 6–7 with 1 M HCl.

-

Evaporate organic solvents under reduced pressure.

-

Acidify the aqueous residue to pH 3–4 (precipitate forms).

-

Extract with EtOAc (3 x 20 mL). Dry over Na₂SO₄ and concentrate.

-

-

Yield Check: Expect an off-white solid (MeDbz-OH ). Verify by LC-MS (Expected Mass: ~166.18 Da).

Module B: Resin Loading & First Amino Acid Coupling

Critical Step: The aniline amine (3-position) is electronically deactivated and sterically hindered. Standard coupling will fail.

-

Resin Prep: Swell Rink Amide resin (0.5 mmol/g) in DCM for 20 min, then DMF for 20 min. Deprotect Fmoc (20% Piperidine/DMF).

-

Linker Loading:

-

Dissolve MeDbz-OH (4 eq), HATU (3.9 eq), and DIPEA (8 eq) in DMF.

-

Add to resin and shake for 2 hours.

-

Wash: DMF (3x), DCM (3x).

-

-

First AA Coupling (The Bottleneck):

-

Use Fmoc-AA-OH (typically Glycine or Cysteine is preferred at this position to reduce steric clash).

-

Cocktail: Fmoc-AA-OH (10 eq) / HATU (9.5 eq) / DIPEA (20 eq) in minimal DMF.

-

Reaction: Double coupling is mandatory . 2 x 12 hours at room temperature or 2 x 1 hour at 50°C (microwave).

-

QC: Perform a Chloranil test (sensitive for secondary amines/anilines). A negative result (no blue color) indicates successful coupling.